molecular formula C12H13ClN2S B13560435 4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine

4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No.: B13560435
M. Wt: 252.76 g/mol
InChI Key: DMXQINBFNKEASR-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine is a thienopyrimidine derivative characterized by a bicyclic core structure with a thiophene ring fused to a pyrimidine ring. Key substituents include:

  • Chlorine at position 4, which enhances electrophilicity for nucleophilic aromatic substitution (SNAr) reactions.
  • Cyclobutyl group at position 2, providing steric bulk and rigidity.
  • Methyl groups at positions 5 and 6, contributing to lipophilicity and metabolic susceptibility .

Thieno[2,3-d]pyrimidines are widely explored in medicinal chemistry due to their diverse biological activities, including analgesic, anti-inflammatory, and central nervous system (CNS) modulation .

Properties

Molecular Formula

C12H13ClN2S

Molecular Weight

252.76 g/mol

IUPAC Name

4-chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C12H13ClN2S/c1-6-7(2)16-12-9(6)10(13)14-11(15-12)8-4-3-5-8/h8H,3-5H2,1-2H3

InChI Key

DMXQINBFNKEASR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)C3CCC3)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophene derivatives with formamide or formic acid under acidic conditions.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using cyclobutyl halides.

    Chlorination: The chlorine atom is introduced at the 4-position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Methylation: The methyl groups at the 5 and 6 positions can be introduced using methylating agents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of 4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the chlorine atom to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Hydrogenated Derivatives: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The structural uniqueness of the target compound lies in its 2-cyclobutyl substituent. Comparisons with analogs highlight the impact of substituent choice:

Compound Name Substituents (Position) Molecular Weight XLogP3 Key Features
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine (Core) 4-Cl, 5,6-Me 198.67 3.3 High reactivity for SNAr; metabolic instability due to 5,6-Me oxidation
4-Chloro-2-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidine 4-Cl, 2-isopropyl, 5,6-Me 240.75 ~4.1* Increased lipophilicity; steric hindrance at position 2
4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine (Target) 4-Cl, 2-cyclobutyl, 5,6-Me ~238.7† ~3.8‡ Enhanced rigidity; potential metabolic stability vs. 5,6-Me oxidation

*Estimated based on substituent contributions.
†Calculated based on cyclobutyl (C4H7) substitution.
‡Predicted using fragment-based methods.

Key Observations :

  • 5,6-Dimethyl groups are a common metabolic liability, as hydroxylation of these moieties is a major pathway in hepatic microsomes .
Analgesic and Anti-inflammatory Agents
  • 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-ones (e.g., 2-methylthio derivatives) exhibit potent analgesic (ED50 = 53.18 mg/kg) and anti-inflammatory activity .
  • Target Compound : The 2-cyclobutyl group may improve target engagement by modulating steric interactions with receptors, though specific data are lacking.
CNS-Targeted Agents
  • 5,6-Dimethylthieno[2,3-d]pyrimidine ether analogs show high CNS penetration (Kp > 1) but suffer from rapid hepatic clearance (CLhep = 20–68 mL/min/kg) due to 5,6-dimethyl oxidation .
  • Target Compound : The cyclobutyl group’s rigidity may reduce heteroatom oxidation (a human metabolic pathway), improving stability.

Research Findings and Implications

  • Metabolic Stability : The 5,6-dimethyl moiety remains a liability across analogs, but bulky substituents at position 2 (e.g., cyclobutyl) may divert metabolism away from this site .

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